2'-Chloro-2-(ethylamino)-6'-methylacetanilide, hydrochloride
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Overview
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride: is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aniline group, an oxoethyl group, and an ethylazanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methylaniline, which can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group, followed by quaternization with ethyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and are conducted in polar solvents like ethanol or water.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloro-substituted aniline derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may be investigated for their antimicrobial or anticancer activities.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites or altering the compound’s overall reactivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dichloroanilines: These compounds have two chlorine atoms on the aniline ring and are used in the production of dyes and herbicides.
Cycloalkanes: These are cyclic hydrocarbons that can serve as structural analogs in studying the effects of ring size and substitution patterns.
Uniqueness: What sets [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a chloro-substituted aniline and an oxoethyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
77966-59-7 |
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Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-3-13-7-10(15)14-11-8(2)5-4-6-9(11)12;/h4-6,13H,3,7H2,1-2H3,(H,14,15);1H |
InChI Key |
PQOUEADWXGNXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
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